(1R,8aR)-1,2,3,5,6,7,8,8a-octahydronaphthalen-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,8aR)-1,2,3,5,6,7,8,8a-octahydronaphthalen-1-ol is a bicyclic organic compound with a unique structure that includes a hydroxyl group attached to the first carbon of the octahydronaphthalene ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R,8aR)-1,2,3,5,6,7,8,8a-octahydronaphthalen-1-ol typically involves the hydrogenation of naphthalene derivatives under specific conditions. One common method includes the catalytic hydrogenation of 1-naphthol using a palladium catalyst under high pressure and temperature. The reaction conditions often involve temperatures ranging from 100°C to 200°C and hydrogen pressures of 50-100 atm .
Industrial Production Methods
Industrial production of this compound may involve similar hydrogenation processes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the desired product. Additionally, purification steps such as distillation and crystallization are employed to obtain high-purity this compound .
Analyse Chemischer Reaktionen
Types of Reactions
(1R,8aR)-1,2,3,5,6,7,8,8a-octahydronaphthalen-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using reagents such as chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to form corresponding alkanes using hydrogen gas and a suitable catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides using reagents like thionyl chloride.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in aqueous solution.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Thionyl chloride, phosphorus tribromide.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (1R,8aR)-1,2,3,5,6,7,8,8a-octahydronaphthalen-1-ol is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential effects on cellular processes. It has been investigated for its role in modulating enzyme activity and as a potential ligand for receptor studies .
Medicine
In medicine, this compound is explored for its potential therapeutic properties. It has shown promise in preliminary studies as an anti-inflammatory agent and in the treatment of certain neurological disorders .
Industry
Industrially, this compound is used in the synthesis of fragrances and flavoring agents due to its pleasant odor. It is also employed in the production of certain polymers and resins .
Wirkmechanismus
The mechanism of action of (1R,8aR)-1,2,3,5,6,7,8,8a-octahydronaphthalen-1-ol involves its interaction with specific molecular targets. In biological systems, it may act as an enzyme modulator, influencing the activity of enzymes involved in metabolic pathways. Additionally, it can bind to receptors, altering signal transduction pathways and leading to various physiological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1R,8aR)-1-methyl-octahydropyrrolo[1,2-a]piperazine-3,4-dione: This compound has a similar bicyclic structure but includes a piperazine ring, which imparts different chemical properties.
(1R,8aR)-1,2,3,4,6,7,8,8a-Octahydropyrrolo[1,2-a]pyrazine-1-carboxylic acid: Another similar compound with a pyrazine ring, used in different chemical and biological applications.
Uniqueness
(1R,8aR)-1,2,3,5,6,7,8,8a-octahydronaphthalen-1-ol is unique due to its specific hydroxyl group placement and the resulting chemical reactivity. This makes it a versatile compound for various synthetic and research applications, distinguishing it from other similar bicyclic compounds .
Eigenschaften
CAS-Nummer |
41727-79-1 |
---|---|
Molekularformel |
C10H16O |
Molekulargewicht |
152.23 g/mol |
IUPAC-Name |
(1R,8aR)-1,2,3,5,6,7,8,8a-octahydronaphthalen-1-ol |
InChI |
InChI=1S/C10H16O/c11-10-7-3-5-8-4-1-2-6-9(8)10/h5,9-11H,1-4,6-7H2/t9-,10-/m1/s1 |
InChI-Schlüssel |
UNZKEQURSALCLE-NXEZZACHSA-N |
Isomerische SMILES |
C1CCC2=CCC[C@H]([C@@H]2C1)O |
Kanonische SMILES |
C1CCC2=CCCC(C2C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.